Bis(triethoxysilyl)ethylene
Overview
Description
Bis(triethoxysilyl)ethylene: is an organosilicon compound that features two triethoxysilyl groups attached to an ethylene bridge. This compound is primarily used as a precursor in the synthesis of various organosilica materials. It is known for its ability to form stable siloxane bonds, making it valuable in applications related to molecular separation and membrane technology .
Mechanism of Action
Target of Action
Bis(triethoxysilyl)ethylene is primarily targeted towards the preparation of mesoporous organic materials . It is a silsesquioxane precursor, which means it is used to form a class of compounds known as silsesquioxanes. These compounds have a wide range of applications, particularly in the creation of materials with specific pore sizes .
Mode of Action
The interaction of this compound with its targets involves the formation of silica networks. This compound can tune these networks, making them useful in applications related to molecular separation . The process involves the hydrolysis and condensation of this compound in ethanol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sol-gel process. This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This compound, as a silsesquioxane precursor, plays a crucial role in this process, leading to the formation of mesoporous organosilica materials .
Pharmacokinetics
It is known to be soluble in alcohol, aromatic and aliphatic hydrocarbons, and it reacts slowly with moisture/water .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of mesoporous organosilica materials. These materials have a wide range of applications, particularly in gas and liquid-phase separations . The compound’s ability to tune silica networks makes it valuable in applications related to molecular separation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, the organic linking ethane groups in this compound start to thermally decompose at temperatures higher than 300 °C . Additionally, the compound reacts slowly with moisture/water, indicating that its stability and efficacy could be affected by humidity .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the preparation of mesoporous organic materials
Cellular Effects
It is known that it can form inorganic hybrid membranes with poly(vinyl alcohol), which could potentially influence cell function
Molecular Mechanism
It is known to participate in the formation of mesoporous organosilica materials
Temporal Effects in Laboratory Settings
Bis(triethoxysilyl)ethylene has been shown to have improved thermal stability when fired at higher temperatures (550–700 °C), which could influence its long-term effects on cellular function . More detailed studies on its stability, degradation, and long-term effects in in vitro or in vivo studies are needed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(triethoxysilyl)ethylene typically involves the hydrolysis and condensation of triethoxysilane derivatives. The ethoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bridges. This process can be carried out under acidic or basic conditions, with the choice of catalyst influencing the reaction rate and product distribution .
Industrial Production Methods: In industrial settings, this compound is produced through a sol-gel process. This involves the preparation of a sol by dissolving the organosilicon precursor in an ethanol solution, followed by the addition of water and a catalyst (such as nitric acid) to initiate hydrolysis and condensation. The resulting gel is then dried and calcined to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(triethoxysilyl)ethylene undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: The ethoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bridges.
Polymerization: The compound can polymerize to form polysilsesquioxanes, which are used in various applications such as coatings and membranes.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst (e.g., nitric acid) are commonly used.
Condensation: This typically occurs under mild heating conditions to promote the formation of siloxane bonds.
Major Products Formed:
Scientific Research Applications
Chemistry: Bis(triethoxysilyl)ethylene is used as a precursor in the synthesis of mesoporous organosilica materials. These materials have applications in catalysis, adsorption, and separation processes .
Biology and Medicine: The compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form stable siloxane bonds makes it suitable for use in biomedical applications .
Industry: In the industrial sector, this compound is used in the production of membranes for gas separation and reverse osmosis. These membranes exhibit high thermal and chemical stability, making them suitable for use in harsh environments .
Comparison with Similar Compounds
Bis(triethoxysilyl)ethane: This compound has a similar structure but features an ethane bridge instead of an ethylene bridge.
Bis(triethoxysilyl)acetylene: This compound features an acetylene bridge and is known for its high thermal stability and rigidity.
Uniqueness: Bis(triethoxysilyl)ethylene is unique due to its ethylene bridge, which imparts specific properties to the resulting materials. The ethylene bridge allows for the formation of flexible and stable siloxane networks, making it suitable for applications that require both flexibility and stability .
Properties
IUPAC Name |
triethoxy(1-triethoxysilylethenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYCSJNUJQGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473897 | |
Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87061-56-1 | |
Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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